3-(Dodecenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Dodecenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of the dodecenyl group adds to its hydrophobic character, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione typically involves the reaction of N-Hydroxysuccinimide with a suitable dodecenyl precursor under specific conditions. One common method involves the use of dimethylformamide as a solvent and a catalyst to facilitate the reaction . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield saturated derivatives.
Scientific Research Applications
3-(Dodecenyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dodecenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, depending on the role of the enzyme in the organism.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dodecenyl group.
3-(2-dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione: A more complex analog with additional functional groups.
Uniqueness
3-(Dodecenyl)pyrrolidine-2,5-dione is unique due to the presence of the dodecenyl group, which imparts specific hydrophobic properties and potential biological activities that are not present in simpler analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36117-08-5 |
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Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
3-[(E)-dodec-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h11-12,14H,2-10,13H2,1H3,(H,17,18,19)/b12-11+ |
InChI Key |
YGFOTRAPPJDADS-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)NC1=O |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)NC1=O |
Origin of Product |
United States |
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